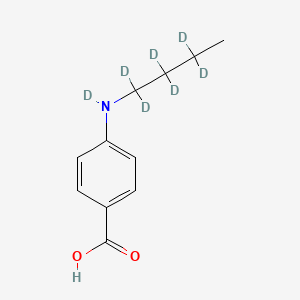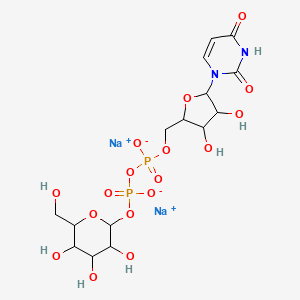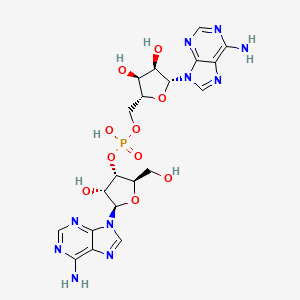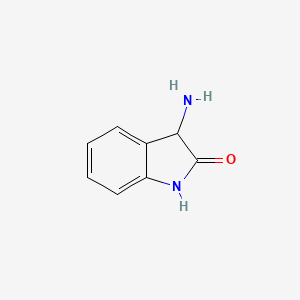
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid is a deuterium-labeled analogue of 4-(n-butylamino)benzoic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the butyl group. The molecular formula of this compound is C11H8D7NO2, and it has a molecular weight of 200.29.
准备方法
Synthetic Routes and Reaction Conditions
This can be achieved through various deuteration techniques, such as catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient incorporation of deuterium atoms while maintaining the integrity of the benzoic acid structure.
化学反应分析
Types of Reactions
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential antimicrobial activity against multi-drug resistant bacteria, such as Staphylococcus aureus.
Industry: Utilized in the synthesis of other deuterium-labeled compounds for various industrial applications.
作用机制
The mechanism of action of 4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
4-(n-Butylamino)benzoic acid: The non-deuterated analogue of the compound.
4-(n-Butylamino)-2,2,3,3,4,4,4-d7 benzoic acid: Another deuterium-labeled analogue with a different deuteration pattern.
Uniqueness
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid is unique due to its specific deuteration pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms can enhance the stability and alter the reaction kinetics of the compound, making it valuable for various research applications.
属性
IUPAC Name |
4-[deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i2D2,3D2,8D2/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRFDDXAVMSLM-MJWSLMPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])N([2H])C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)





